molecular formula C8H6N2OS B171674 5-Phenyl-1,3,4-oxadiazole-2-thiol CAS No. 3004-42-0

5-Phenyl-1,3,4-oxadiazole-2-thiol

Cat. No. B171674
CAS RN: 3004-42-0
M. Wt: 178.21 g/mol
InChI Key: FOHWXVBZGSVUGO-UHFFFAOYSA-N
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Description

5-Phenyl-1,3,4-oxadiazole-2-thiol is a compound with the empirical formula C8H6N2OS . It’s a part of the 1,3,4-oxadiazole derivatives, which are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom in their structure .


Synthesis Analysis

The synthesis of 5-Phenyl-1,3,4-oxadiazole-2-thiol involves various methods. For instance, a new zinc coordination polymer with 5-phenyl-1,3,4-oxadiazole-2-thiolate was synthesized . The single-crystal X-ray diffraction analysis shows that the polymeric structure crystallizes in the centrosymmetric monoclinic C2/c space group .


Molecular Structure Analysis

The molecular weight of 5-Phenyl-1,3,4-oxadiazole-2-thiol is 178.21 . The structure of this compound is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

A method for the determination of 5-phenyl-1,3,4-oxadiazole-2-thiol involving its reaction with iodine in an alkaline medium has been presented . In volumetric titration with potentiometric endpoint detection, the determination range is 25–500 µmol .


Physical And Chemical Properties Analysis

5-Phenyl-1,3,4-oxadiazole-2-thiol is a solid with a melting point of 219-222 °C (lit.) . Its SMILES string is S=C1NN=C(O1)c2ccccc2 .

Scientific Research Applications

1. Microwave-Assisted Synthesis

  • Application : New derivatives of 5-phenyl-1,3,4-oxadiazole substituted at position 2 with (bromomethyl)phenyl or bromoalkyl groups were obtained via microwave-assisted cyclodehydration of unsymmetrical N,N′ -diacylhydrazines .
  • Method : The bromine-containing oxadiazoles were substituted with diisopropyl iminodiacetate, yielding the corresponding ester derivatives, which were subsequently hydrolyzed in an aqueous methanol solution .
  • Results : The cleavage of the ester group resulted in the formation of the appropriate 5-phenyl-1,3,4-oxadiazoles bearing bis (carboxymethyl)amino groups in satisfactory yields .

2. Medicinal Applications

  • Application : Oxadiazoles have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
  • Method : The synthesis of all regioisomeric forms taking representative examples .
  • Results : These molecules have also been established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .

3. Antimicrobial Activity

  • Application : 1,3,4-Oxadiazole ring is associated with various biological properties such as anti-inflammatory, antimicrobial activity against Staphylococcus aureus, Staphylococcus epidermidis, and Escherichia coli .
  • Method : The method of application or experimental procedures was not specified in the source .
  • Results : Antiproliferative activity of the compounds against four different types of original cancer cells (HELA, HEPG2, BGC823, and SW1116), antioxidant, pharmacological activity, anti-breast cancer activity, anti-influenza drugs .

4. Antifungal and Anticancer Activity

  • Application : 1,3,4-Oxadiazole derivatives have shown antifungal and anticancer activities . Tiodazosin, which possesses an oxadiazole nucleus, is widely used as an antihypertensive .
  • Method : The method of application or experimental procedures was not specified in the source .
  • Results : Other biological properties associated with 1,3,4-oxadiazole include anti-inflammatory and analgesic activity . Some derivatives containing 1,3,4-oxadiazole as a core are utilized as muscle relaxants, tranquillizers, and cathepsin K inhibitors . The molecule is also useful as an angiogenesis inhibitor and HIV integrase inhibitor .

5. Agricultural Applications

  • Application : Due to the potential biological activity of this type of compound, they are also used in agriculture as herbicides, insecticides, and plant protection agents against diseases caused by bacteria, viruses, and fungi .
  • Method : The method of application or experimental procedures was not specified in the source .
  • Results : The results or outcomes obtained were not specified in the source .

6. Medicinal Applications

  • Application : This molecular ring is commercially available in many important drugs, e.g., Furamizole, with potent antibacterial activity; Nesapidil, with antiarrhythmic activity; Raltegravir, as an antiviral drug; Tiodazosin, as an antihypertensive agent; and the preferred derivative of the FDA-approved anticancer drug, Zibotentan .
  • Method : The method of application or experimental procedures was not specified in the source .
  • Results : The results or outcomes obtained were not specified in the source .

7. Photonic & Optical Materials

  • Application : “5-Phenyl-1,3,4-oxadiazole-2-thiol” is used in the field of photonic and optical materials .
  • Method : The method of application or experimental procedures was not specified in the source .
  • Results : The results or outcomes obtained were not specified in the source .

8. Tyrosinase Inhibitor

  • Application : 1,3,4-Oxadiazole derivatives have shown tyrosinase inhibitory activity .
  • Method : The method of application or experimental procedures was not specified in the source .
  • Results : The results or outcomes obtained were not specified in the source .

9. Muscle Relaxants

  • Application : Some derivatives containing 1,3,4-oxadiazole as a core, are utilized as muscle relaxants .
  • Method : The method of application or experimental procedures was not specified in the source .
  • Results : The results or outcomes obtained were not specified in the source .

10. Tranquilizers

  • Application : Some derivatives containing 1,3,4-oxadiazole as a core, are utilized as tranquilizers .
  • Method : The method of application or experimental procedures was not specified in the source .
  • Results : The results or outcomes obtained were not specified in the source .

11. Cathepsin K Inhibitors

  • Application : Some derivatives containing 1,3,4-oxadiazole as a core, are utilized as cathepsin K inhibitors .
  • Method : The method of application or experimental procedures was not specified in the source .
  • Results : The results or outcomes obtained were not specified in the source .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

The worldwide development of antimicrobial resistance forces scientists to search for new compounds to which microbes would be sensitive . Many new structures contain the 1,3,4-oxadiazole ring, which have shown various antimicrobial activity . Therefore, the potential of 5-Phenyl-1,3,4-oxadiazole-2-thiol and similar compounds as new drugs is very promising .

properties

IUPAC Name

5-phenyl-3H-1,3,4-oxadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2OS/c12-8-10-9-7(11-8)6-4-2-1-3-5-6/h1-5H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOHWXVBZGSVUGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=S)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4062773
Record name 1,3,4-Oxadiazole-2(3H)-thione, 5-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4062773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Phenyl-1,3,4-oxadiazole-2-thiol

CAS RN

3004-42-0
Record name 5-Phenyl-1,3,4-oxadiazole-2-thiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3004-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,4-Oxadiazole-2(3H)-thione, 5-phenyl-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003004420
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,4-Oxadiazole-2(3H)-thione, 5-phenyl-
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Record name 1,3,4-Oxadiazole-2(3H)-thione, 5-phenyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-phenyl-1,3,4-oxadiazole-2(3H)-thione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Phenyl-1,3,4-oxadiazole-2-thiol
Reactant of Route 2
5-Phenyl-1,3,4-oxadiazole-2-thiol

Citations

For This Compound
222
Citations
E Romano, NAJ Soria, R Rudyk… - Molecular Simulation, 2012 - Taylor & Francis
We have carried out a structural and vibrational study for 5-phenyl-1,3,4-oxadiazole-2-thiol by using the infrared (IR) spectrum and theoretical calculations. For a complete assignment of …
Number of citations: 24 www.tandfonline.com
CH Wang, XR Xie, WS Liu, GG Hou… - Chemical biology & …, 2017 - Wiley Online Library
Twenty‐one novel 5‐phenyl‐1,3,4‐oxadiazole‐2‐thiol ( POT ) substituted N‐hydroxyethyl quaternary ammonium salts (6a–g, 7a–g, 8a–g) were prepared and characterized by FTIR , …
Number of citations: 20 onlinelibrary.wiley.com
N Salahuddin, A Elbarbary, NG Allam… - Journal of Physical …, 2018 - Wiley Online Library
The preparation and structural characterization of polymeric microbicides consisting of 5‐phenyl‐1,3,4‐oxadiazole‐2‐thiol covalently bound to polyamide based on diethyl‐2,3‐…
Number of citations: 6 onlinelibrary.wiley.com
P Tripathi, A Pal, V Jancik, AK Pandey, J Singh… - Polyhedron, 2007 - Elsevier
The reaction of metal complexes of the type [M(HL)Cl] or [M(HL) 2 ] [where M=Cu(II), Ni(II), Mn(II), Co(II) and Zn(II) and H 2 L=N-benzoyldithiocarbazate] with an excess of …
Number of citations: 27 www.sciencedirect.com
AR Fakhari, SS Hosseiny Davarani… - Journal of …, 2009 - Wiley Online Library
Electrochemical oxidation of catechols to corresponding o‐quinones was successfully performed in aqueous solution by electrolysis at the controlled potentials. Quinones derived from …
Number of citations: 17 onlinelibrary.wiley.com
W Ciesielski, A Krenc - Journal of Analytical Chemistry, 2005 - Springer
A method for the determination of 5-phenyl-1,3,4-oxadiazole-2-thiol involving its reaction with iodine in an alkaline medium has been presented. In volumetric titration with …
Number of citations: 2 link.springer.com
CL Ma, GR Tian, RF Zhang - Polyhedron, 2005 - Elsevier
A series of organotin(IV) complexes with 5-phenyl-1,3,4-oxadiazole-2-thiol of the type R 3 Sn[S(C 8 H 5 N 2 O)] (R=Me 1, n-Bu 2, PhCH 2 3, Cy 4, Ph 5) have been synthesized. All the …
Number of citations: 14 www.sciencedirect.com
V Sathyanarayanamoorthi - Rasayan Journal of Chemistry, 2021 - ir.psgcas.ac.in
The cornerstone of the present study is the theoretical analysis of electronic and redox properties of 5-phenyl-1,3,4- oxadiazole-2-thiol dyes using DFT with B3LYP/6-311+G (d,p) level. …
Number of citations: 6 ir.psgcas.ac.in
E Yarmohammadi, H Beyzaei, R Aryan, A Moradi - Molecular Diversity, 2021 - Springer
One of the goals of green chemistry is to use environmentally friendly solvents or remove and reduce the volume of harmful spent solvents. In this study, a novel process for the …
Number of citations: 15 link.springer.com
N Yamada, Y Kataoka, T Nagami, S Hong… - Journal of Pesticide …, 2004 - jstage.jst.go.jp
A series of 5-aryl-1, 3, 4-oxadiazole-2-thiols was found to inhibit trans-cinnamate 4-hydroxylase (C4H) from Populus kitakamiensis, which was expressed in yeast. 5-Phenyl-1, 3, 4-…
Number of citations: 18 www.jstage.jst.go.jp

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